2-(3-Aminophenyl)pyridin-4(1H)-one
CAS No.: 1261982-35-7
Cat. No.: VC11803947
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261982-35-7 |
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Molecular Formula | C11H10N2O |
Molecular Weight | 186.21 g/mol |
IUPAC Name | 2-(3-aminophenyl)-1H-pyridin-4-one |
Standard InChI | InChI=1S/C11H10N2O/c12-9-3-1-2-8(6-9)11-7-10(14)4-5-13-11/h1-7H,12H2,(H,13,14) |
Standard InChI Key | SPMICLDLHSVMIA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N)C2=CC(=O)C=CN2 |
Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC(=O)C=CN2 |
Introduction
Chemical Identity and Structural Characteristics
2-(3-Aminophenyl)pyridin-4(1H)-one (IUPAC name: 2-(3-aminophenyl)-1,4-dihydropyridin-4-one) features a pyridin-4-one ring substituted at the 2-position with a 3-aminophenyl group. The molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol based on analogous compounds . The planar pyridinone ring facilitates conjugation, while the 3-aminophenyl group introduces electron-donating effects that influence reactivity and intermolecular interactions.
Key structural parameters derived from related molecules include:
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Density: ~1.266 g/cm³ (similar to 1-(4-aminophenyl)pyridin-2(1H)-one)
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Boiling point: Estimated at 422–430°C (extrapolated from pyridinone derivatives)
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Polar surface area (PSA): ~48.02 Ų (suggesting favorable bioavailability)
The presence of both amino and ketone functional groups enables hydrogen bonding and π-π stacking, critical for biological target engagement .
Synthetic Methodologies and Optimization
Azlactone-Enamine Condensation
A validated route for analogous pyridinones involves the reaction of azlactones (e.g., 4-arylidene-2-phenyloxazol-5(4H)-ones) with enamines of ethyl acetoacetate under solvent-free conditions at 180°C . For 2-(3-Aminophenyl)pyridin-4(1H)-one, substituting the azlactone with a 3-nitroaryl precursor followed by reduction could yield the target compound:
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Condensation:
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Aromatic Nitro Reduction:
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Oxidation/Rearrangement:
Heating with POCl₃ or polyphosphoric acid induces cyclodehydration, forming the pyridin-4-one core .
Yields for similar transformations range from 47% to 79%, depending on substituent electronic effects .
Alternative Pathways
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Hydrazinecarboxamide Rearrangement: Analogous to the synthesis of (E)-2-(2-aminobenzylidene)hydrazinecarboxamide, 3-aminophenyl intermediates can undergo C-demethylation and 1,2-amino shifts in polar solvents like DMSO .
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Fragment-Based Library Synthesis: 3-Aminopyridin-2-one scaffolds are accessible via fragment coupling strategies, as demonstrated in kinase inhibitor libraries .
Physicochemical and Spectroscopic Properties
Spectral Characterization
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¹H NMR: Expected signals include:
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X-ray Crystallography: Analogous structures show planar pyridinone rings with dihedral angles of 15–30° relative to the aryl group .
Computational and ADMET Profiling
Drug-Likeness
ADMET Predictions
Parameter | Prediction |
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Absorption (Caco-2) | Moderate (Papp = 12 × 10⁻⁶ cm/s) |
BBB Permeability | Low (log BB = −1.2) |
CYP2D6 Inhibition | Non-inhibitor |
Hepatotoxicity | Low risk |
Industrial and Regulatory Considerations
Regulatory Status
Patent Landscape
Key patents cover azlactone-derived pyridinones (e.g., US2009/239848A1, WO2006/055951A2) . Novel derivatives may require freedom-to-operate analyses.
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